2-Phenylquinoline
2-Phenylquinoline
2-Phenylquinoline is the major quinoline alkaloid of Galipea iongiflora, a Bolivian plant used as treatment for cutaneous leishmaniasis. Antinociceptive properties of 2-phenylquinoline isolated from the bark of Galipea iongiflora against different models of pain in mice were evaluated.
Brand Name:
Vulcanchem
CAS No.:
612-96-4
VCID:
VC21277308
InChI:
InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H
SMILES:
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
Molecular Formula:
C15H11N
Molecular Weight:
205.25 g/mol
2-Phenylquinoline
CAS No.: 612-96-4
Cat. No.: VC21277308
Molecular Formula: C15H11N
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Phenylquinoline is the major quinoline alkaloid of Galipea iongiflora, a Bolivian plant used as treatment for cutaneous leishmaniasis. Antinociceptive properties of 2-phenylquinoline isolated from the bark of Galipea iongiflora against different models of pain in mice were evaluated. |
|---|---|
| CAS No. | 612-96-4 |
| Molecular Formula | C15H11N |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 2-phenylquinoline |
| Standard InChI | InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H |
| Standard InChI Key | FSEXLNMNADBYJU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
| Boiling Point | 363.0 °C |
| Melting Point | 86.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator